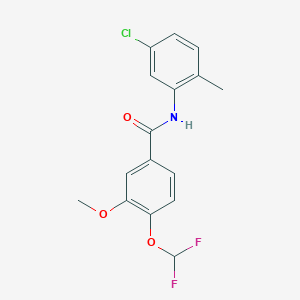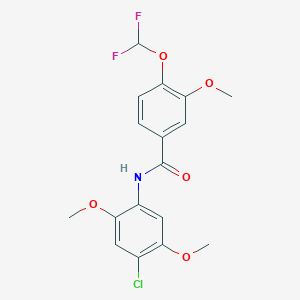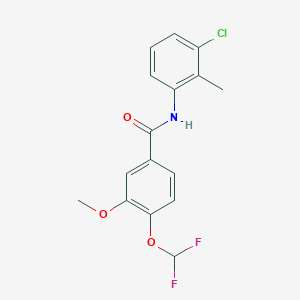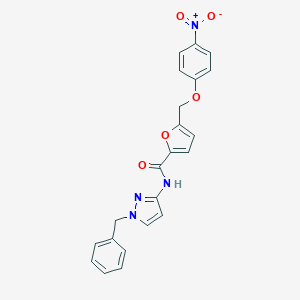![molecular formula C22H22N2O2 B279846 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide, also known as DPM-001, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPM-001 has been found to exhibit potent anticancer activity, making it a promising candidate for the treatment of various types of cancer.
Mécanisme D'action
The exact mechanism of action of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to exert its anticancer activity through multiple pathways. 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Biochemical and Physiological Effects:
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been found to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. It has been shown to be well-tolerated in animal models, with no signs of toxicity or organ damage. 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is its complex synthesis method, which may limit its scalability for large-scale production.
Orientations Futures
There are several future directions for research on 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide. One potential area of investigation is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of research is the identification of the specific molecular targets of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide for the treatment of other diseases beyond cancer, such as inflammatory and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide involves several steps, including the reaction of 3,4-dimethylphenol with formaldehyde to produce 3,4-dimethylphenol formaldehyde resin, which is then reacted with pyridine-3-carboxaldehyde to form the intermediate product. The intermediate product is then reacted with benzoyl chloride to yield the final product, 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide.
Applications De Recherche Scientifique
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential anticancer activity. In vitro studies have shown that 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have also demonstrated that 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide can inhibit tumor growth and metastasis in animal models.
Propriétés
Formule moléculaire |
C22H22N2O2 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H22N2O2/c1-16-5-10-21(12-17(16)2)26-15-18-6-8-20(9-7-18)22(25)24-14-19-4-3-11-23-13-19/h3-13H,14-15H2,1-2H3,(H,24,25) |
Clé InChI |
IZPOIZGCRFLZME-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)C |
SMILES canonique |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)

![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)
![N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279774.png)

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)
![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)
![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)
![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)